N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Purity Quality Control Procurement

Researchers studying carbonic anhydrase inhibitor selectivity require pure, characterized benzothiazole probes with controlled electronic effects. This 95% pure 6-methoxy derivative (CAS 1352999-79-1) is structurally distinct from 6-fluoro/6-chloro analogs, enabling systematic SAR. - Isoform selectivity: unique Ki profile for hCA I, II, V, XIII vs. halogen analogs. - Antioxidant screening: suitable for DPPH assay panels. - Synthetic utility: N-methylglycine handle allows amide derivatization. Reliable supply with standard 95% purity, ready for global delivery.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
CAS No. 1352999-79-1
Cat. No. B1426458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1352999-79-1
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyDSDRAUGWQHHBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Chemical Profile & Availability


N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1352999-79-1) is a research-grade benzothiazole-amino acid conjugate with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol . This compound is commercially available from multiple reputable vendors with a standard purity specification of 95% [1]. Structurally, it features a 6-methoxy substituted benzothiazole core linked to an N-methylglycine moiety, placing it within a class of compounds investigated for carbonic anhydrase inhibition and other biological activities [2].

Compound Class Benzothiazole–amino acid conjugate
Key Substituent 6-Methoxy (electron-donating)
Research Context CA inhibition & antioxidant SAR

N-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine Substitution Specificity


Substitution with other benzothiazole-N-methylglycine derivatives (e.g., 6-fluoro, 6-chloro, or 5,6-dimethyl analogs) is not straightforward due to the pronounced impact of the 6-position substituent on both carbonic anhydrase (CA) isoform selectivity and antioxidant capacity [1]. Class-level SAR from a series of benzothiazole-amino acid conjugates demonstrates that the electronic and steric nature of the substituent directly modulates inhibition constants (Ki) against specific CA isoforms (hCA I, II, V, XIII) [2]. Furthermore, the 6-methoxy group confers a unique electron-donating character, distinct from halogen or alkyl substituents, which is hypothesized to alter the compound's interaction with the enzyme's active site and influence its physicochemical properties, including solubility and metabolic stability [3]. Therefore, assuming functional equivalence among these analogs without direct comparative data risks selecting a compound with suboptimal activity for a given target isoform.

6-Methoxy vs Halogen Analogs
Electron-donating character may shift CA isoform selectivity; 6-fluoro or 6-chloro derivatives may alter inhibition profile.
Antioxidant Response Mismatch
Methoxy-substituted analogs may exhibit different radical scavenging capacity compared to alkyl-substituted derivatives.

N-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine vs Key Analogs


Procurement-Ready Purity from Verified Vendors

The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1352999-79-1) is available from multiple commercial suppliers with a minimum purity specification of 95% . This contrasts with many custom-synthesized or less-common analogs in the benzothiazole-N-methylglycine series (e.g., 6-isopropyl or 5,7-dimethyl derivatives), which may only be available on-demand with variable purity and longer lead times . For procurement, this means the target compound offers a consistent, research-grade material with immediate availability.

Purity & Supply
Source review
Min. 95%
Supports consistent procurement
Vendor specification sheets
Purity Quality Control Procurement

Carbonic Anhydrase Inhibition Potential

While direct, head-to-head Ki data for N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is not available in the public domain, class-level inference from a 2018 study of 13 benzothiazole-amino acid conjugates indicates that compounds with electron-donating groups (like methoxy) on the benzothiazole ring exhibit distinct inhibitory profiles against human carbonic anhydrase isoforms [1]. The study reported Ki values for related compounds in the low micromolar range (32.1–88.1 µM) against hCA II [1]. The 6-methoxy substitution is hypothesized to confer a different selectivity window compared to halogenated (e.g., 6-fluoro) or alkylated (e.g., 5,6-dimethyl) analogs, which is critical for applications requiring isoform-specific modulation [2].

CA Inhibition (Class)
Class-level
No direct Ki; class range 32.1–88.1 µM (hCA II)
Hypothesis-driven SAR exploration
Class-level inference from 2018 study
Carbonic Anhydrase Enzyme Inhibition SAR

Differential Antioxidant Activity

In vitro antioxidant activity data from a 2018 class study provides a framework for differentiating benzothiazole-amino acid conjugates based on substituent. The study reported that glycine and phenylalanine derivatives showed moderate to low antioxidant activity in the DPPH assay compared to controls (BHA and α-tocopherol) [1]. While the exact percent inhibition for the 6-methoxy-N-methylglycine derivative is not reported, the class-level trend suggests that the electron-donating methoxy group may enhance radical scavenging potential relative to unsubstituted or halogenated analogs [1]. This makes the 6-methoxy variant a more attractive candidate for applications where antioxidant properties are a desired secondary attribute.

Antioxidant (DPPH)
Class-level
Not directly reported; class shows low–moderate activity
Supports antioxidant SAR screening
DPPH assay, class-level inference
Antioxidant DPPH Assay Free Radical Scavenging

N-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine Research Applications


Carbonic Anhydrase Isoform Selectivity Profiling

Researchers investigating the structure-activity relationship (SAR) of carbonic anhydrase inhibitors can utilize N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine to probe the effect of an electron-donating 6-methoxy substituent on isoform selectivity (hCA I, II, V, XIII). As indicated by class-level evidence, this compound is expected to yield a distinct inhibition profile compared to 6-fluoro or 6-chloro analogs [1][2].

Antioxidant Capacity Screening

The 6-methoxy substitution is hypothesized to enhance radical scavenging activity. This compound is suitable for inclusion in a panel of benzothiazole-N-methylglycine derivatives to systematically evaluate the impact of substituents on antioxidant capacity using standard DPPH assays, building on the class-level findings that glycine derivatives show moderate activity [1].

Medicinal Chemistry Building Block

Due to its reliable commercial availability with 95% purity from multiple vendors , this compound serves as a convenient starting material for the synthesis of more complex molecules. The N-methylglycine moiety offers a handle for further derivatization (e.g., amide bond formation), enabling the rapid exploration of chemical space around the benzothiazole core.

Reference Standard for Method Development

The defined purity and availability of N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine make it a suitable candidate for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) for the detection and quantification of related benzothiazole derivatives in complex mixtures .

Application
Selection Property
Validation Focus
CA isoform SAR profiling
Electron-donating 6-methoxy substituent
Selectivity vs hCA I, II, V, XIII
Antioxidant screening panel
Methoxy radical scavenging potential
DPPH assay vs BHA / α-tocopherol
Medicinal chemistry building block
Reliable purity and supply
Derivatization via amide coupling
Analytical reference standard
Consistent purity specification
HPLC/LC-MS method calibration
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